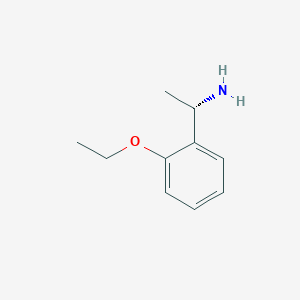

(1S)-1-(2-ethoxyphenyl)ethanamine

Description

BenchChem offers high-quality (1S)-1-(2-ethoxyphenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(2-ethoxyphenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1S)-1-(2-ethoxyphenyl)ethanamine |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m0/s1 |

InChI Key |

LMUHGWYMCFSWBA-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1[C@H](C)N |

Canonical SMILES |

CCOC1=CC=CC=C1C(C)N |

Origin of Product |

United States |

Synthetic Methodologies for 1s 1 2 Ethoxyphenyl Ethanamine

Strategies for Racemic Precursor Synthesis of 1-(2-ethoxyphenyl)ethanamine (B1598503)

The initial step in many synthetic routes involves the creation of a racemic mixture of 1-(2-ethoxyphenyl)ethanamine. This is typically achieved through non-stereoselective methods that are efficient and cost-effective.

Reduction of Ketone Precursors

A primary method for synthesizing racemic 1-(2-ethoxyphenyl)ethanamine is through the reduction of the corresponding ketone, 2'-ethoxyacetophenone (B363060). This transformation can be accomplished using various reducing agents. A common approach is reductive amination, where the ketone is reacted with ammonia (B1221849) or an ammonia source in the presence of a reducing agent, such as hydrogen gas with a metal catalyst (e.g., palladium on carbon, Raney nickel) or a hydride reagent like sodium borohydride.

Another avenue is the formation of an oxime from 2'-ethoxyacetophenone by reacting it with hydroxylamine (B1172632). The resulting oxime can then be reduced to the primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation.

Other Non-Stereoselective Routes

Beyond the reduction of ketone precursors, other non-stereoselective methods can be employed to generate racemic 1-(2-ethoxyphenyl)ethanamine. One such method is the Leuckart reaction, which involves the reaction of 2'-ethoxyacetophenone with formamide (B127407) or ammonium (B1175870) formate, followed by hydrolysis to yield the amine. While historically significant, this method is often less favored due to the harsh reaction conditions and potential for side products.

Enantioselective Synthesis Approaches to (1S)-1-(2-ethoxyphenyl)ethanamine

To obtain the specific (S)-enantiomer, several advanced stereoselective strategies are utilized, bypassing the need for classical resolution of a racemic mixture.

Asymmetric Catalytic Hydrogenation of Imines

Asymmetric catalytic hydrogenation of prochiral imines is a powerful and atom-economical method for producing chiral amines. doaj.orgnih.gov This process involves the formation of an imine from 2'-ethoxyacetophenone, which is then hydrogenated using a chiral catalyst. These catalysts typically consist of a transition metal, such as iridium, rhodium, or ruthenium, complexed with a chiral ligand. doaj.orgmdma.chnih.govdicp.ac.cnnih.gov The choice of metal and ligand is crucial for achieving high enantioselectivity. For instance, iridium complexes with chiral phosphine-aminophosphine ligands have shown high efficiency in the asymmetric hydrogenation of related cyclic imines. dicp.ac.cn The reaction is often carried out under hydrogen pressure, and the solvent can also influence the stereochemical outcome. dicp.ac.cn More recently, earth-abundant metal catalysts, like those based on manganese, have been developed for the asymmetric hydrogenation of ketimines, offering a more sustainable alternative to precious metal catalysts. nih.govrsc.orgresearchgate.net

Table 1: Asymmetric Hydrogenation Approaches

| Catalyst Type | Metal | Key Feature |

|---|---|---|

| Transition Metal Complexes | Iridium, Rhodium, Ruthenium | High efficiency with chiral ligands. doaj.orgmdma.chnih.govdicp.ac.cnnih.gov |

| Earth-Abundant Metal Catalysts | Manganese | Sustainable alternative to precious metals. nih.govrsc.orgresearchgate.net |

Biocatalytic Transformations and Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. diva-portal.org One prominent biocatalytic method is enzymatic kinetic resolution. nih.govresearchgate.netsioc-journal.cn In this process, a racemic mixture of 1-(2-ethoxyphenyl)ethanamine is treated with an enzyme, often a lipase, in the presence of an acyl donor. The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted. researchgate.netsioc-journal.cnresearchgate.net This allows for the separation of the two enantiomers. The efficiency and enantioselectivity of this process are highly dependent on the choice of enzyme, solvent, and acyl donor. researchgate.netsioc-journal.cn Dynamic kinetic resolution is an advancement of this method where the undesired enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. diva-portal.org

Table 2: Biocatalytic Synthesis Strategies

| Method | Description |

|---|---|

| Enzymatic Kinetic Resolution | An enzyme selectively modifies one enantiomer of a racemic mixture, allowing for separation. nih.govresearchgate.netsioc-journal.cn |

| Dynamic Kinetic Resolution | The undesired enantiomer is racemized in situ, enabling a theoretical 100% conversion to the desired product. diva-portal.org |

Chiral Auxiliary-Mediated Diastereoselective Synthesis

Table 3: Common Chiral Auxiliaries

| Auxiliary Type | Example |

|---|---|

| Amino Alcohols | Pseudoephedrine, Pseudoephenamine nih.gov |

| Sulfinamides | tert-Butanesulfinamide (Ellman's Auxiliary) mdpi.com |

Enantioselective Nucleophilic Additions to Substituted Oximes

A promising strategy for the asymmetric synthesis of chiral primary amines like (1S)-1-(2-ethoxyphenyl)ethanamine involves the diastereoselective nucleophilic addition of organometallic reagents to chiral oxime ethers. This method leverages a chiral auxiliary to direct the stereochemical outcome of the addition reaction, which, after subsequent removal of the auxiliary, yields the desired enantiomerically enriched amine.

A pertinent example of this approach is the reaction of (E)-arylaldehyde oxime ethers with organolithium reagents. nih.gov In this methodology, the oxime is derivatized with a chiral auxiliary, such as one derived from (R)-mandelate. The addition of an organolithium reagent, like methyllithium, proceeds through a rigid, six-membered chelate intermediate, which effectively controls the facial selectivity of the nucleophilic attack on the C=N bond. This chelation-controlled addition leads to the formation of a diastereomerically enriched adduct. The final step involves the reductive cleavage of the N-O bond to remove the chiral auxiliary, affording the target chiral primary amine.

While not specifically detailed for 2-ethoxybenzaldehyde (B52182) oxime, this methodology is broadly applicable to various arylaldehyde oxime ethers. nih.gov The synthesis would commence with the formation of the chiral oxime ether from 2-ethoxybenzaldehyde and a suitable chiral hydroxylamine derivative. The key transformation would then be the diastereoselective addition of a methyl nucleophile (e.g., from methyllithium) to this chiral substrate.

Table 1: Key Steps in Enantioselective Synthesis via Chiral Oxime Ether

| Step | Description | Key Reagents/Intermediates |

| 1 | Formation of Chiral Oxime Ether | 2-Ethoxybenzaldehyde, Chiral Hydroxylamine |

| 2 | Diastereoselective Nucleophilic Addition | Organolithium Reagent (e.g., MeLi) |

| 3 | Removal of Chiral Auxiliary | Reductive N-O Bond Cleavage |

The enantiomeric excess (ee) of the final product is highly dependent on the choice of chiral auxiliary and the reaction conditions. This method's utility has been demonstrated in the synthesis of other pharmacologically relevant chiral amines, highlighting its potential for producing (1S)-1-(2-ethoxyphenyl)ethanamine with high optical purity. nih.gov Further research could optimize the specific chiral auxiliary and reaction parameters to maximize the yield and enantioselectivity for this particular target molecule.

Scalable Synthetic Considerations and Process Optimization

The transition from a laboratory-scale synthesis to a large-scale industrial process for manufacturing (1S)-1-(2-ethoxyphenyl)ethanamine necessitates careful consideration of factors such as cost, safety, efficiency, and environmental impact. While specific process development data for this compound is not widely published, valuable insights can be drawn from the scalable synthesis of structurally analogous chiral amines, such as (S)-1-(4-methoxyphenyl)ethylamine. google.comgoogle.com

A primary challenge in large-scale asymmetric synthesis is the cost and efficiency of achieving high enantiopurity. Several strategies are commonly employed:

Asymmetric Catalysis: The use of chiral catalysts for the asymmetric reduction of a precursor ketimine (derived from 2-ethoxyacetophenone) is a highly attractive route. This avoids the use of stoichiometric chiral auxiliaries, reducing waste and cost. However, the development of a highly active and selective catalyst that operates under practical conditions is crucial. For similar amines, processes involving asymmetric hydrogenation have been explored, but often require expensive catalysts like rhodium complexes, which may not be feasible for commercial scale. google.comgoogle.com

Classical Resolution: An alternative involves the synthesis of a racemic mixture of 1-(2-ethoxyphenyl)ethanamine followed by resolution using a chiral resolving agent. This method is often robust and reliable but can be inefficient as it theoretically discards 50% of the material. However, if an efficient racemization and recycling process for the unwanted enantiomer can be developed, this can become an economically viable option. The choice of resolving agent is critical and requires empirical screening to find one that forms diastereomeric salts with good differential solubility.

Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative. Lipases or other enzymes can be used to selectively acylate one enantiomer of the racemic amine, allowing for easy separation. This method often proceeds under mild conditions but may require significant process development to optimize enzyme activity, stability, and cost for large-scale operations. google.com

Process optimization for a scalable synthesis would also focus on minimizing the use of hazardous reagents and complex purification procedures. For instance, replacing reagents like n-butyllithium or highly flammable metal hydrides with safer alternatives is a key consideration. google.com The use of continuous flow manufacturing is another modern approach that can offer significant advantages in terms of safety, consistency, and throughput for key reaction steps. rsc.org

Table 2: Comparison of Scalable Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Asymmetric Catalysis | Atom economical, potentially high throughput | High catalyst cost, requires extensive optimization |

| Classical Resolution | Robust, well-established technology | 50% theoretical yield loss (without racemization) |

| Enzymatic Resolution | High selectivity, mild conditions, "green" | Enzyme cost and stability, process optimization can be lengthy |

Stereochemical Investigations of 1s 1 2 Ethoxyphenyl Ethanamine

Determination of Absolute Configuration

The definitive assignment of the (1S) absolute configuration to 1-(2-ethoxyphenyl)ethanamine (B1598503) relies on a combination of spectroscopic and chemical methods. One powerful technique involves the use of chiral derivatizing agents (CDAs) followed by spectroscopic analysis, typically Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC).

A notable HPLC-based method allows for the determination of the absolute configuration of α-chiral amines without requiring an enantiomeric standard of the analyte. nih.gov This method involves derivatizing the chiral amine with a chiral derivatizing reagent, such as N-succinimidyl α-methoxyphenylacetate (SMPA), to form diastereomeric adducts. nih.gov The elution order of these diastereomers in HPLC can be correlated to the absolute configuration of the original amine based on established rules. nih.gov

Another approach involves the use of Mosher's method or its variants, where the amine is reacted with a chiral acid chloride, like α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomeric amides. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration based on the anisotropic effect of the phenyl group of the Mosher's acid moiety. frontiersin.org

Furthermore, computational methods, such as Density Functional Theory (DFT), can be employed to predict the spectroscopic properties (e.g., NMR chemical shifts, circular dichroism spectra) of the different enantiomers. frontiersin.orguantwerpen.be By comparing the calculated data with experimental results, the absolute configuration can be confidently assigned. frontiersin.orguantwerpen.be

Chiral Resolution Techniques for Racemic Mixtures of 1-(2-ethoxyphenyl)ethanamine

The separation of the racemic mixture of 1-(2-ethoxyphenyl)ethanamine into its individual enantiomers is a crucial step for obtaining the enantiopure (1S) form. Classical resolution via diastereomeric salt formation is a widely used and effective method. This technique involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.

Commonly used chiral resolving agents for primary amines include tartaric acid derivatives and N-acetylated amino acids. google.com For instance, a method for the chiral resolution of a structurally similar amine, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, utilizes derivatives of tartaric acid. google.com The choice of the resolving agent and the crystallization solvent are critical parameters that need to be optimized to achieve efficient separation and high enantiomeric purity. After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.

Assessment of Enantiomeric Purity (e.e.)

Once the (1S)-1-(2-ethoxyphenyl)ethanamine has been resolved or synthesized enantioselectively, it is essential to determine its enantiomeric purity, often expressed as enantiomeric excess (e.e.).

Chiral chromatography is a powerful and widely used technique for the separation and quantification of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govhplc.eu For primary amines like 1-(2-ethoxyphenyl)ethanamine, CSPs based on cyclodextrins, cyclofructans, or Pirkle-type phases are often effective. chromatographyonline.comazypusa.com The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent (like hexane) and a polar modifier (like ethanol (B145695) or isopropanol), is crucial for achieving good separation. chromatographyonline.comchromatographyonline.com Acidic or basic additives, such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), are often added to the mobile phase to improve peak shape and resolution. chromatographyonline.comchromatographyonline.com

Table 1: Exemplary Chiral HPLC and SFC Screening Conditions for Primary Amines

| Chromatographic Mode | Recommended Mobile Phase | Additives |

| Supercritical Fluid Chromatography (SFC) | 80:20 Carbon Dioxide-Methanol | 0.3-0.2% (v/v) Trifluoroacetic Acid-Triethylamine |

| Polar Organic Mode | 90:10 Acetonitrile-Methanol | 0.3-0.2% (v/v) Trifluoroacetic Acid-Triethylamine |

| Normal-Phase Chromatography | 80:20 Hexane-Ethanol | 0.3-0.2% (v/v) Trifluoroacetic Acid-Triethylamine |

| Source: chromatographyonline.comchromatographyonline.com |

Chiral Gas Chromatography (GC): Chiral GC is another valuable technique for determining enantiomeric purity. libretexts.org In this method, the enantiomers are separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz Prior to analysis, the amine may be derivatized to improve its volatility and chromatographic behavior. nih.gov

NMR Spectroscopy with Chiral Shift Reagents: NMR spectroscopy can be used to determine enantiomeric excess by employing chiral shift reagents (CSRs) or chiral solvating agents (CSAs). libretexts.orgnih.gov Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), can form diastereomeric complexes with the enantiomers of the amine. libretexts.orgnih.govrsc.org This complexation induces different chemical shifts for corresponding protons in the two enantiomers, allowing for their integration and the calculation of the e.e. libretexts.orgnih.gov Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers have mirror-image CD spectra. This technique can be used to determine the absolute configuration and enantiomeric purity by comparing the experimental spectrum to that of a known standard. uantwerpen.be Computational methods can also be used to predict the CD spectra for each enantiomer, which can then be compared to the experimental data. uantwerpen.be

Conformational Analysis and Stereoelectronic Effects of the (1S)-Configuration

The three-dimensional arrangement of atoms in (1S)-1-(2-ethoxyphenyl)ethanamine, its conformation, is influenced by a variety of steric and electronic interactions. The presence of the chiral center dictates a specific spatial orientation of the substituents around it.

Conformational analysis can be performed using computational methods, such as molecular mechanics or quantum chemical calculations. researchgate.netresearchgate.net These methods can predict the relative energies of different conformations and identify the most stable ones. For 1-(2-ethoxyphenyl)ethanamine, key conformational features include the rotation around the C-C bond connecting the stereocenter to the phenyl ring and the C-N bond.

Applications of 1s 1 2 Ethoxyphenyl Ethanamine in Asymmetric Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, directly contributing their stereochemistry to the final product. The development of new drugs increasingly relies on such building blocks to achieve the necessary three-dimensional structure for effective interaction with biological targets. enamine.net The synthesis of complex molecules often involves the strategic assembly of these pre-made chiral fragments. semanticscholar.org

(1S)-1-(2-ethoxyphenyl)ethanamine, with its defined stereocenter, serves as an excellent chiral building block. Its incorporation into a synthetic route ensures the transfer of its specific spatial arrangement to the target molecule. This approach is fundamental in the creation of complex natural products and pharmaceuticals, where the biological activity is often dependent on a single enantiomer. nih.gov The use of such building blocks simplifies the synthetic process by introducing chirality at an early stage, avoiding the need for challenging enantioselective transformations later in the synthesis.

The synthesis of various biologically active compounds has been achieved through the application of versatile chiral building blocks. nih.gov These building blocks can be prepared through methods like biocatalysis to ensure high enantiomeric purity. nih.gov The strategic use of these pre-synthesized chiral units is a cornerstone of modern organic synthesis, enabling the efficient construction of intricate molecular architectures. semanticscholar.org

Role as a Chiral Auxiliary in Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a powerful tool for achieving high levels of diastereoselectivity.

(1S)-1-(2-ethoxyphenyl)ethanamine can function as a chiral auxiliary. By forming a temporary covalent bond with a prochiral substrate, it creates a new molecule with a built-in chiral environment. This chiral environment influences the approach of reagents, leading to the preferential formation of one diastereomer over the other.

For instance, chiral auxiliaries like pseudoephedrine are widely used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. harvard.edu The auxiliary directs the stereocontrol of the reaction, and its subsequent removal reveals the desired enantiomerically enriched product. harvard.edunih.gov The effectiveness of a chiral auxiliary lies in its ability to create a rigid conformational bias in the transition state of the reaction, thus ensuring high stereoselectivity. wikipedia.org The development of novel chiral auxiliaries is an ongoing area of research aimed at improving the efficiency and selectivity of asymmetric transformations. enamine.net

Development of Chiral Ligands and Organocatalysts Derived from (1S)-1-(2-ethoxyphenyl)ethanamine

The amine functionality of (1S)-1-(2-ethoxyphenyl)ethanamine makes it an ideal starting material for the synthesis of more complex chiral molecules that can act as ligands or organocatalysts. Chiral ligands coordinate to metal centers to form catalysts for a wide range of enantioselective transformations. Organocatalysts, on the other hand, are small, metal-free organic molecules that can catalyze reactions stereoselectively.

Derivatives of chiral amines are central to the design of numerous effective catalysts. For example, chiral aminothioureas have been developed as powerful organocatalysts for reactions like enantioselective [5+2] cycloadditions. nih.gov These catalysts operate through mechanisms such as anion-binding to control the reactivity and stereoselectivity of the transformation. nih.gov

The synthesis of chiral ligands from readily available chiral amines is a common strategy in asymmetric catalysis. These ligands can be tailored to specific reactions by modifying the substituents on the amine, thereby fine-tuning the steric and electronic properties of the resulting metal complex. This modular approach allows for the rapid development and optimization of catalysts for new and challenging asymmetric reactions.

Enantioselective Catalysis Mediated by (1S)-1-(2-ethoxyphenyl)ethanamine Derivatives

Derivatives of (1S)-1-(2-ethoxyphenyl)ethanamine are employed as catalysts in a variety of enantioselective reactions. These reactions are crucial for the synthesis of single-enantiomer drugs and other high-value chemical products. nih.gov

A prominent example is the use of chiral amine derivatives in copper-catalyzed hydroamination reactions. These reactions can produce chiral 1,2-diamine derivatives with high regio- and enantioselectivity. nih.gov The catalyst, derived from a chiral amine, controls the stereochemical outcome of the addition of an amine to an olefin. nih.gov

The field of enantioselective catalysis is continually expanding, with new catalysts and methods being developed to address the growing demand for enantiomerically pure compounds. nih.gov The use of catalysts derived from chiral amines like (1S)-1-(2-ethoxyphenyl)ethanamine is a testament to the power of this approach in achieving high levels of stereocontrol in chemical synthesis. nih.gov

Strategic Importance in the Synthesis of Pharmaceutical and Fine Chemical Intermediates

The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. (1S)-1-(2-ethoxyphenyl)ethanamine and its derivatives play a crucial role as intermediates in the synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.com

Chiral amines are fundamental building blocks in the production of many pharmaceuticals. nottingham.ac.uk For instance, 2-(1-cyclohexenyl)ethylamine (B57816) is a key intermediate in the synthesis of morphinans, a class of potent analgesic agents. rsc.org The synthesis of such intermediates often requires multi-step sequences where the introduction of chirality is a critical step.

Mechanistic Investigations of Reactions Involving 1s 1 2 Ethoxyphenyl Ethanamine and Its Derivatives

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for (1S)-1-(2-ethoxyphenyl)ethanamine would involve a combination of experimental and computational methods to map the energetic landscape of a given transformation. Key reaction pathways applicable to this chiral primary amine could include nucleophilic additions, substitutions, and condensations.

For instance, in reactions such as imine formation with carbonyl compounds, the pathway would proceed through a hemiaminal intermediate. The stereochemistry of the starting amine would influence the diastereoselectivity of this intermediate's formation and subsequent dehydration to the imine. Computational studies, often employing Density Functional Theory (DFT), would be instrumental in calculating the energies of reactants, intermediates, transition states, and products. These calculations help in identifying the most favorable reaction pathway.

The transition state geometry is critical in determining the stereochemical outcome of a reaction. For reactions involving the chiral center of (1S)-1-(2-ethoxyphenyl)ethanamine, the transition state model would aim to explain the observed stereoselectivity. Factors such as steric hindrance from the ortho-ethoxy group and the ethyl group on the chiral carbon, as well as potential intramolecular hydrogen bonding, would play a significant role in stabilizing or destabilizing certain transition state conformations.

Table 1: Hypothetical Transition State Energy Comparison for a Nucleophilic Addition Reaction

| Transition State Conformer | Key Non-covalent Interactions | Relative Energy (kcal/mol) | Predicted Major Product |

| TS-A (less hindered approach) | Minimal steric clash | 0 (Reference) | Diastereomer A |

| TS-B (more hindered approach) | Steric repulsion with ortho-ethoxy group | +2.5 | Diastereomer B |

This is a hypothetical table for illustrative purposes.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the mechanism of a reaction by providing information about its rate and the factors that influence it. For reactions involving (1S)-1-(2-ethoxyphenyl)ethanamine, determining the rate law would be a primary objective. This is typically achieved by systematically varying the concentrations of the reactants and monitoring the reaction progress over time, often using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).

The rate law can provide insights into the molecularity of the rate-determining step. For example, a second-order rate law in a reaction with an electrophile would suggest that both the amine and the electrophile are involved in the slowest step of the reaction.

Furthermore, the determination of activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be achieved by studying the reaction rate at different temperatures. A large negative entropy of activation, for instance, would suggest a highly ordered transition state, which is common in reactions with cyclic intermediates or complex steric requirements.

Table 2: Sample Kinetic Data for a Hypothetical Reaction

| [Amine] (mol/L) | [Electrophile] (mol/L) | Initial Rate (mol/L·s) |

| 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 0.1 | 0.2 | 2.4 x 10⁻⁴ |

This is a hypothetical table for illustrative purposes.

Investigation of Catalytic Effects and Intermediates Formation

Reactions involving (1S)-1-(2-ethoxyphenyl)ethanamine can be subject to various forms of catalysis, including acid, base, and metal catalysis. For example, in imine formation, an acid catalyst is often employed to protonate the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water).

The investigation of catalytic effects involves studying the reaction rate as a function of catalyst concentration. This can help to elucidate the role of the catalyst in the reaction mechanism. For instance, if the reaction rate is directly proportional to the concentration of a Lewis acid, it suggests that the coordination of the Lewis acid to a reactant is a key step.

The formation of reaction intermediates is a cornerstone of mechanistic investigation. Spectroscopic techniques are often used to detect and characterize these transient species. In some cases, intermediates can be isolated if they are sufficiently stable. For reactions of (1S)-1-(2-ethoxyphenyl)ethanamine, potential intermediates could include hemiaminals, enamines, or metal-complexed species, depending on the reaction type.

Influence of Solvent and Reaction Conditions on Mechanism and Stereoselectivity

The choice of solvent can have a profound impact on the reaction mechanism and, consequently, the stereoselectivity. Solvents can influence the stability of reactants, intermediates, and transition states through various interactions, such as polarity, hydrogen bonding, and coordinating ability.

In reactions involving polar or charged intermediates, polar protic or aprotic solvents can significantly affect the reaction rate. For example, a polar protic solvent might stabilize a charged intermediate through hydrogen bonding, potentially lowering the activation energy. Conversely, in some cases, strong solvation of the nucleophilic amine could decrease its reactivity.

The stereoselectivity of reactions involving (1S)-1-(2-ethoxyphenyl)ethanamine is particularly sensitive to the reaction conditions. The solvent can influence the conformational equilibrium of the reactants and the geometry of the transition state. For instance, a non-polar solvent might favor a more compact transition state to minimize unfavorable interactions with the solvent, which could lead to a different diastereomeric outcome compared to a reaction in a polar solvent.

Other reaction conditions, such as temperature and pressure, also play a critical role. Lowering the reaction temperature often increases the stereoselectivity of a reaction, as the energy difference between diastereomeric transition states becomes more significant relative to the available thermal energy.

Computational and Theoretical Studies of 1s 1 2 Ethoxyphenyl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like (1S)-1-(2-ethoxyphenyl)ethanamine. daneshyari.comnih.gov

A typical study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. Methods like B3LYP, often paired with a basis set such as 6-311++G(d,p), are commonly used for this purpose. daneshyari.comnih.gov Once the optimized structure is obtained, a variety of electronic properties can be calculated to predict reactivity.

Key Electronic Properties and Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For (1S)-1-(2-ethoxyphenyl)ethanamine, the nitrogen atom of the amine group and the oxygen of the ethoxy group would be expected to be regions of negative potential.

Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken population analysis) provides a quantitative measure of the charge distribution and helps identify reactive sites. nih.gov

Although no specific data tables for (1S)-1-(2-ethoxyphenyl)ethanamine are available in the reviewed literature, a theoretical study would generate values for these properties to provide a detailed picture of its electronic character and potential reactivity in chemical reactions.

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of flexible molecules like (1S)-1-(2-ethoxyphenyl)ethanamine are highly dependent on their three-dimensional conformation. Molecular modeling, particularly conformational analysis, is used to identify the most stable, low-energy conformations of the molecule. acs.orgnih.gov

This process involves exploring the molecule's potential energy surface by systematically or stochastically rotating its single bonds. The key rotatable bonds in (1S)-1-(2-ethoxyphenyl)ethanamine are the C-C bond connecting the ethylamine (B1201723) side chain to the phenyl ring and the C-O bonds of the ethoxy group.

Methods for Conformational Analysis:

Molecular Mechanics (MM): Force fields like MM4 are often used for rapid conformational searches of organic molecules, including amines. nih.govyoutube.com These methods are computationally less expensive than quantum mechanics and are suitable for exploring a wide range of possible conformations. slideshare.net

Quantum Mechanics (QM): Higher-level QM methods, such as DFT, are then used to re-optimize the geometries and calculate the relative energies of the most stable conformers found during the initial MM search. acs.org This provides a more accurate picture of the conformational energy landscape.

A detailed conformational analysis of (1S)-1-(2-ethoxyphenyl)ethanamine would reveal the preferred spatial arrangement of the ethoxy and ethylamine substituents relative to the phenyl ring. The stability of these conformers is influenced by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the amine group and the ethoxy oxygen. While studies on similar phenethylamines have shown that interactions between the amine side chain and the phenyl ring are significant in determining conformational preference, specific energetic data for (1S)-1-(2-ethoxyphenyl)ethanamine is not available. daneshyari.comacs.org

Theoretical Approaches to Enantioselectivity and Stereochemical Control

(1S)-1-(2-ethoxyphenyl)ethanamine is a chiral molecule, meaning it exists as one of two non-superimposable mirror images (enantiomers). Theoretical chemistry provides powerful tools to understand and predict the stereochemical outcome of reactions that produce such molecules. nih.govrsc.org Asymmetric hydrogenation of imines is a common method for synthesizing chiral amines, and computational models can elucidate the factors controlling which enantiomer is preferentially formed. acs.org

Investigating Enantioselectivity:

Transition State Modeling: The enantioselectivity of a reaction is determined by the energy difference between the transition states leading to the (S) and (R) products. Computational chemists use methods like DFT to model the structures and calculate the energies of these diastereomeric transition states, which typically involve the substrate, a chiral catalyst, and the reagent. nih.govrsc.org

Catalyst-Substrate Interactions: The model would analyze the non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the substrate and the chiral catalyst in the transition state. These interactions are what favor the formation of one enantiomer over the other.

For the synthesis of (1S)-1-(2-ethoxyphenyl)ethanamine, a theoretical study would model the reaction of a precursor molecule with a chiral catalyst. By comparing the energies of the transition states leading to the (1S) and (1R) enantiomers, researchers could predict the enantiomeric excess (ee) of the reaction. rsc.org Such studies are invaluable for designing more effective and selective catalysts for asymmetric synthesis. nih.gov However, no specific theoretical studies on the enantioselective synthesis of (1S)-1-(2-ethoxyphenyl)ethanamine were found in the literature.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is widely used to predict spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. nih.govresearchgate.net Furthermore, it can be used to map out the entire energy profile of a chemical reaction, identifying intermediates and transition states.

Spectroscopic Prediction:

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.govcore.ac.uk These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Machine learning approaches are also emerging as a powerful tool for predicting NMR spectra. frontiersin.org

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to the peaks in an infrared (IR) or Raman spectrum can be calculated from the optimized geometry of the molecule. nih.govibm.com Comparing the calculated frequencies with experimental spectra helps in assigning the vibrational modes to specific functional groups and confirming the molecular structure.

Reaction Pathway Analysis:

By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction involving (1S)-1-(2-ethoxyphenyl)ethanamine can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing fundamental insights into the reaction mechanism and kinetics. nih.gov

While these computational tools are routinely applied to molecules of this type, specific predicted spectra or reaction pathway analyses for (1S)-1-(2-ethoxyphenyl)ethanamine are not present in the surveyed literature.

Advanced Spectroscopic and Chromatographic Characterization in Research on 1s 1 2 Ethoxyphenyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to confirm the molecular structure of (1S)-1-(2-ethoxyphenyl)ethanamine by providing detailed information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity of the molecule. For (1S)-1-(2-ethoxyphenyl)ethanamine, the spectrum would exhibit distinct signals for the aromatic protons, the methine proton of the chiral center, the methyl protons, the ethoxy group protons, and the amine protons. The integration of these signals corresponds to the number of protons in each environment (3:2:2 for the core structure of ethylamine). docbrown.info The splitting patterns (e.g., triplets, quartets) arise from spin-spin coupling between neighboring non-equivalent protons and are predicted by the n+1 rule. docbrown.info For instance, the methyl protons of the ethylamine (B1201723) moiety would appear as a doublet due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info For (1S)-1-(2-ethoxyphenyl)ethanamine, distinct signals would be expected for each carbon atom in the aromatic ring, the ethoxy group, and the ethylamine side chain. The chemical shifts are influenced by the electronegativity of neighboring atoms; for example, the carbon atom bonded to the nitrogen of the amine group and the carbon atom of the ether linkage would be shifted downfield. docbrown.info

Purity Assessment: NMR spectroscopy is also a powerful technique for assessing the chemical purity of a sample. The presence of impurities would result in additional, often smaller, signals in the spectrum. By integrating the signals of the main compound and the impurities, a quantitative assessment of purity can be achieved. For chiral compounds, specialized NMR techniques using chiral shift reagents can be employed to determine enantiomeric purity, although this is more commonly analyzed by chiral chromatography.

Predicted NMR Data for (1S)-1-(2-ethoxyphenyl)ethanamine (Note: The following table is predictive, based on the analysis of similar structures like ethylamine and phenylethylamine derivatives. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.8 - 7.3 | Multiplet | 110 - 160 |

| Chiral C-H | ~4.1 | Quartet | ~50 |

| CH₃ (ethylamine) | ~1.4 | Doublet | ~24 |

| -O-CH₂-CH₃ | ~4.0 | Quartet | ~63 |

| -O-CH₂-CH₃ | ~1.4 | Triplet | ~15 |

| NH₂ | 1.5 - 2.5 (broad) | Singlet | N/A |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk

Molecular Weight Verification: In the ionization chamber of a mass spectrometer, a molecule is ionized to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For (1S)-1-(2-ethoxyphenyl)ethanamine (C₁₀H₁₅NO), the expected molecular weight is approximately 165.23 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Fragmentation Analysis: The molecular ion is often energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that can aid in structural identification. For aliphatic amines, a common fragmentation pathway is the alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For (1S)-1-(2-ethoxyphenyl)ethanamine, this would lead to the loss of a methyl radical (CH₃•) to form a stable iminium ion. The fragmentation of the ethoxy group and the aromatic ring would also produce characteristic ions. In electrospray ionization tandem mass spectrometry (ESI-MS/MS), specific ions can be selected and further fragmented to obtain more detailed structural information. psu.edunih.govmdpi.com

Expected Fragmentation Pattern for (1S)-1-(2-ethoxyphenyl)ethanamine (Note: This table is based on general fragmentation rules for amines and aromatic ethers.)

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 150 | [C₉H₁₂NO]⁺ | Loss of a methyl radical (•CH₃) from the ethylamine side chain (alpha-cleavage). docbrown.info |

| 136 | [C₈H₁₀NO]⁺ | Loss of an ethyl radical (•C₂H₅) from the ethoxy group. |

| 122 | [C₇H₈NO]⁺ | Cleavage of the bond between the chiral carbon and the aromatic ring. |

| 108 | [C₆H₅O-CH₂]⁺ | Fragment from the ethoxyphenyl moiety. |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the aromatic ring. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. ucla.edu In the IR spectrum of (1S)-1-(2-ethoxyphenyl)ethanamine, characteristic absorption bands would confirm the presence of the primary amine, the aromatic ring, the ether linkage, and the alkyl portions of the molecule. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org The C-O stretching of the ether group would be visible as a strong band around 1250-1000 cm⁻¹. docbrown.info Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.

Characteristic Vibrational Frequencies for (1S)-1-(2-ethoxyphenyl)ethanamine (Note: Wavenumbers are approximate and based on typical ranges for the respective functional groups.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium, broad docbrown.info |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to strong docbrown.info | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| C=C Stretch (in-ring) | 1450 - 1600 | Medium to weak | |

| C-H Bend (out-of-plane) | 690 - 900 | Strong | |

| Ether (Ar-O-R) | C-O-C Asymmetric Stretch | ~1250 | Strong docbrown.info |

| C-O-C Symmetric Stretch | ~1040 | Strong | |

| Alkyl Groups | C-H Stretch | 2850 - 2960 | Strong |

Advanced High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For chiral compounds like (1S)-1-(2-ethoxyphenyl)ethanamine, chiral HPLC is essential for determining its enantiomeric purity.

Purity Analysis: Reversed-phase HPLC with a standard C18 column can be used to assess the chemical purity of the compound by separating it from any non-enantiomeric impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Enantiomeric Excess (ee) Analysis: To separate the (S)- and (R)-enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are commonly used for the separation of chiral amines. researchgate.net The mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is optimized to achieve baseline separation of the two enantiomers. chromatographyonline.com The addition of small amounts of acidic or basic additives can significantly improve peak shape and resolution. researchgate.net The enantiomeric excess (ee) is a measure of the purity of one enantiomer in a mixture and is calculated from the peak areas of the two enantiomers in the chromatogram. wikipedia.org An ee of 100% indicates a single, pure enantiomer. wikipedia.org

Typical HPLC Conditions for Chiral Amine Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak®) researchgate.net |

| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol mixtures chromatographyonline.com |

| Additives | Trifluoroacetic acid (TFA), Diethylamine (DEA) chromatographyonline.com |

| Flow Rate | 0.5 - 2.0 mL/min researchgate.netchromatographyonline.com |

| Detection | UV (e.g., at 254 nm or 280 nm) google.com |

| Temperature | Controlled, e.g., 25-35 °C researchgate.net |

Gas Chromatography (GC) and Coupled Techniques for Volatile Derivatives Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While direct analysis of primary amines by GC can be challenging due to their polarity and tendency to cause peak tailing, this can be overcome by derivatization.

Analysis of Volatile Derivatives: (1S)-1-(2-ethoxyphenyl)ethanamine can be converted into a less polar, more volatile derivative, for instance, by acylation, to improve its chromatographic behavior. These derivatives can then be readily analyzed by GC.

Coupled Techniques (GC-MS): The coupling of GC with a mass spectrometer (GC-MS) is a particularly powerful combination. GC separates the components of a mixture, and the MS provides mass spectra for each component, allowing for their definitive identification. researchgate.net The retention time from the GC and the fragmentation pattern from the MS provide two independent pieces of information, greatly increasing the confidence of identification. Predicted GC-MS spectra can serve as a guide for identifying the compound in a complex matrix. hmdb.ca

Q & A

Q. What are the established synthetic routes for (1S)-1-(2-ethoxyphenyl)ethanamine, and how is enantiomeric purity ensured?

The synthesis typically involves asymmetric reduction of the corresponding ketone precursor using chiral catalysts or resolution of racemic mixtures via diastereomeric salt formation. For example, chiral tartaric acid is a common resolving agent for separating enantiomers, as demonstrated in analogous chiral amine syntheses . Enantiomeric excess (ee) is quantified using chiral HPLC with columns like Chiralpak® IA/IB, validated by comparing retention times with authentic standards .

Q. How is the stereochemistry of (1S)-1-(2-ethoxyphenyl)ethanamine confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical assignment. A related compound, (1S)-1-phenylethanaminium benzoate, was characterized using SC-XRD to confirm the (S)-configuration via Flack parameters . For routine analysis, circular dichroism (CD) spectroscopy or vibrational circular dichroism (VCD) can correlate optical activity with configuration .

Q. What analytical techniques are critical for purity assessment of this compound?

- Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular identity (e.g., exact mass: 165.2322 for C₁₀H₁₅NO) .

- Nuclear magnetic resonance (NMR): ¹H/¹³C NMR resolves structural features, such as the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and chiral center splitting .

- Chiral chromatography: Ensures enantiopurity (>98% ee) .

Advanced Research Questions

Q. How does the 2-ethoxy substituent influence the compound’s physicochemical properties compared to analogs like (1S)-1-(4-methoxyphenyl)ethanamine?

The ethoxy group at the ortho position increases steric hindrance, reducing solubility in polar solvents compared to para-substituted analogs. Computational modeling (e.g., DFT) predicts lower dipole moments for ortho-ethoxy derivatives, validated by experimental logP values (~1.8 vs. ~1.5 for methoxy analogs) . This impacts bioavailability in pharmacological studies.

Q. What strategies resolve contradictions in pharmacological data attributed to stereochemical impurities?

Discrepancies in receptor-binding assays may arise from undetected enantiomeric contamination. A case study on (R)-1-(naphthyl)ethylamine showed that even 2% (S)-enantiomer reduced binding affinity by 40% . Mitigation includes:

Q. How can metabolic pathways of (1S)-1-(2-ethoxyphenyl)ethanamine be tracked in vivo?

Isotopic labeling (e.g., ¹⁴C at the ethoxy group) combined with LC-MS/MS identifies metabolites. A related compound, 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine, showed O-deethylation as the primary metabolic pathway in hepatic microsomes . Phase II metabolites (e.g., glucuronides) are characterized via enzymatic hydrolysis and NMR .

Methodological Challenges and Solutions

Q. What experimental design optimizes enantioselective synthesis for scale-up?

A DoE (Design of Experiments) approach evaluates catalyst loading, temperature, and solvent polarity. For instance, using Ru-(BINAP) catalysts in ethanol at 50°C improved ee from 85% to 98% while reducing reaction time by 30% . Pilot-scale trials must monitor racemization during workup, as acidic conditions can protonate the amine and induce stereoinversion .

Q. How are stability issues addressed in formulation studies?

Accelerated stability testing (40°C/75% RH) reveals degradation products via UPLC-QTOF. For (1S)-1-(2-ethoxyphenyl)ethanamine hydrochloride, oxidative degradation at the ethoxy group is mitigated by inert atmosphere storage and antioxidants like BHT . pH-dependent stability studies (pH 1–9) guide buffer selection for parenteral formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.